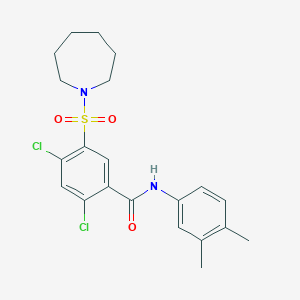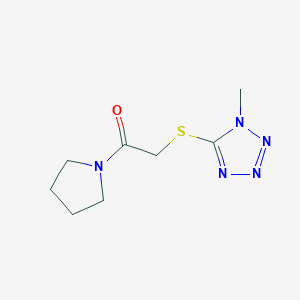![molecular formula C16H20N2OS2 B285405 N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285405.png)
N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DM-1, and it has a molecular weight of 368.5 g/mol. DM-1 is a thiazole-based compound that has been synthesized through a multi-step process.
作用機序
DM-1 exerts its anti-cancer activity by disrupting microtubule dynamics. Microtubules are essential for cell division, and disrupting their function leads to cell death. DM-1 binds to tubulin and inhibits the polymerization of microtubules, leading to the formation of abnormal microtubule structures. These abnormal structures are unable to function normally, leading to cell death.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent anti-cancer activity in various cancer cell lines. In addition to its anti-cancer activity, DM-1 has been shown to have anti-inflammatory activity. DM-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DM-1 for lab experiments is its potent anti-cancer activity. DM-1 has been shown to be effective in various cancer cell lines, making it a valuable tool for cancer research. However, DM-1 has some limitations, including its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DM-1. One area of interest is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of interest is the development of DM-1 derivatives that have improved solubility and pharmacokinetic properties. Finally, there is interest in exploring the potential of DM-1 for the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, DM-1 is a thiazole-based compound that has gained interest in scientific research due to its potential applications in various fields. DM-1 has been extensively studied for its potential as an anti-cancer agent, and it has also been shown to have anti-inflammatory and neuroprotective effects. DM-1 has some limitations, including its poor solubility in water, but it remains a valuable tool for scientific research. There are several future directions for research on DM-1, including the development of new synthetic methods and the exploration of its potential for the treatment of other diseases.
合成法
The synthesis of DM-1 involves the reaction between 4-methylphenyl-2-aminothiazole and diethylcarbamothioate. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then converted into the final product. The synthesis of DM-1 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DM-1 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use in cancer therapy. DM-1 has been shown to have potent anti-cancer activity by targeting microtubules, which are essential for cell division. DM-1 binds to tubulin, a protein that forms microtubules, and disrupts the normal function of microtubules, leading to cell death.
特性
分子式 |
C16H20N2OS2 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
N,N-diethyl-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H20N2OS2/c1-4-18(5-2)15(19)11-21-16-17-14(10-20-16)13-8-6-12(3)7-9-13/h6-10H,4-5,11H2,1-3H3 |
InChIキー |
JVKXZSKCJYXGSS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)C |
正規SMILES |
CCN(CC)C(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

![3-[(2-Thienylcarbonyl)amino]phenyl 1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285327.png)
![N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide](/img/structure/B285328.png)
![N-(4-iodophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285329.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B285331.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285334.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285336.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285338.png)
![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B285343.png)

![3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole](/img/structure/B285345.png)
![4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine](/img/structure/B285346.png)
![6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285352.png)